molecular formula C22H22ClN5O4 B11008906 N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11008906
M. Wt: 455.9 g/mol
InChI Key: FSUZOZHKDLCZGH-UHFFFAOYSA-N
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Description

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups or modify existing ones .

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, chlorophenyl-containing molecules, and benzotriazinone analogs. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture .

Uniqueness

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is unique due to its combination of a piperidine ring, chlorophenyl group, and benzotriazinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C22H22ClN5O4

Molecular Weight

455.9 g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C22H22ClN5O4/c23-16-7-5-15(6-8-16)22(32)9-11-27(12-10-22)20(30)13-24-19(29)14-28-21(31)17-3-1-2-4-18(17)25-26-28/h1-8,32H,9-14H2,(H,24,29)

InChI Key

FSUZOZHKDLCZGH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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